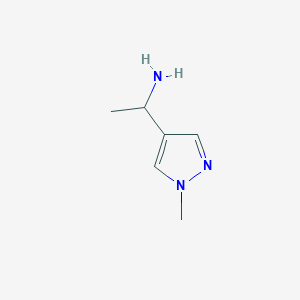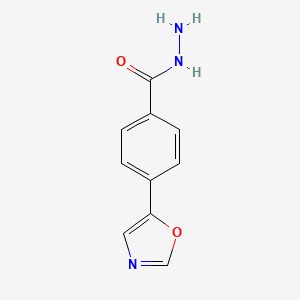
4-(5-Oxazolyl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Oxazolyl)benzohydrazide is a chemical compound with the molecular formula C10H9N3O2 . It is widely used in scientific experiments for its antimicrobial and antioxidant properties.
Synthesis Analysis
The synthesis of oxazole derivatives, such as 4-(5-Oxazolyl)benzohydrazide, has been a topic of interest in recent years. A unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another approach involves combining suitable aldehydes with four hydrazides .Molecular Structure Analysis
The molecular structure of 4-(5-Oxazolyl)benzohydrazide is characterized by a five-membered oxazole ring attached to a benzohydrazide group . The molecular weight is 203.2 g/mol.Aplicaciones Científicas De Investigación
Anti-Bacterial Activity
Benzohydrazide derivatives have been found to exhibit anti-bacterial properties . For instance, bivalent metal complexes of benzohydrazide derivatives have been synthesized and their anti-microbial activity has been investigated against three pathogenic bacteria . The order of activity of the complexes was determined to be [Zn(Dmby)2] > [Cu(Dmby)2(H2O)2] > [Ni(Dmby)2(H2O)2] > [Co(Dmby)2(H2O)2] > and [Cd(Dmby)2] .
Anti-Fungal Activity
Similar to their anti-bacterial properties, benzohydrazide derivatives have also shown anti-fungal activities . This makes them potential candidates for the development of new anti-fungal drugs .
Catalytic Activity
Benzohydrazide derivative complexes can act as catalysts in various chemical reactions . They can influence the catalytic activity and selectivity, making these complexes valuable in synthetic chemistry .
Pharmacological Activities
Benzohydrazide derivative complexes have been studied for their potential pharmacological activities . They might exhibit antibacterial, antifungal, antitumor, or anti-inflammatory properties . Researchers explore their interactions with biomolecules for potential drug development .
Biological Systems
The interaction of benzohydrazide complexes with biologically relevant molecules could provide insights into their potential role in biological systems . This can be used to understand the interaction of benzohydrazide complexes with biologically relevant molecules .
Synthesis of Oxazole-Based Molecules
The synthesis of oxazole-based molecules utilizing the van Leusen oxazole synthesis has been a significant area of research . This strategy is one of the most appropriate methods to prepare oxazole-based medicinal compounds .
Safety and Hazards
Propiedades
IUPAC Name |
4-(1,3-oxazol-5-yl)benzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-13-10(14)8-3-1-7(2-4-8)9-5-12-6-15-9/h1-6H,11H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYJVYAAIVMXIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630614 |
Source


|
| Record name | 4-(1,3-Oxazol-5-yl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Oxazolyl)benzohydrazide | |
CAS RN |
886362-14-7 |
Source


|
| Record name | 4-(5-Oxazolyl)benzoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,3-Oxazol-5-yl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1359212.png)

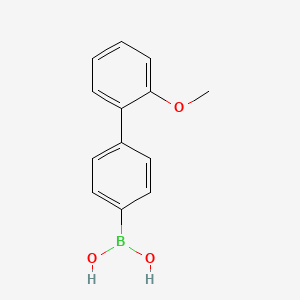
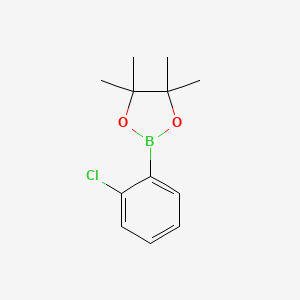
![Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1359220.png)
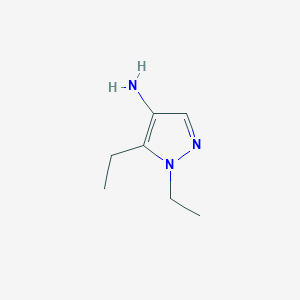
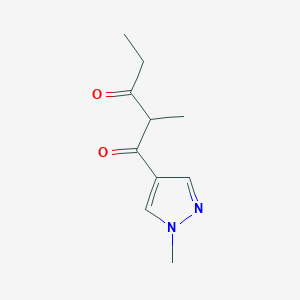
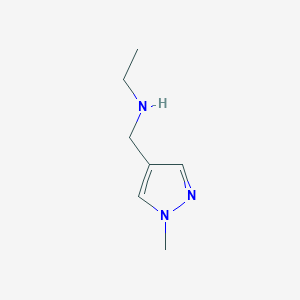
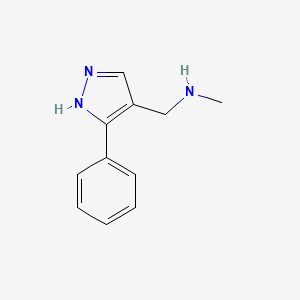
![1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine](/img/structure/B1359227.png)
